2'-Deoxyguanosine-5'-triphosphate trisodium salt is a purine nucleoside triphosphate that plays a critical role in the synthesis of DNA. It is commonly utilized in various molecular biology applications, including polymerase chain reaction (PCR), DNA sequencing, and other DNA synthesis techniques. The compound is essential for the activity of DNA polymerases, which are enzymes responsible for synthesizing new DNA strands during replication and repair processes.
This compound can be sourced from various biochemical suppliers, such as Abcam, Sigma-Aldrich, and Bertin Bioreagent, among others. It is typically available in high-purity forms suitable for research applications, often requiring storage under specific conditions to maintain stability.
2'-Deoxyguanosine-5'-triphosphate trisodium salt is classified as a nucleotide, specifically a nucleoside triphosphate. Its chemical formula is , and it has a molecular weight of approximately 573.13 g/mol.
The synthesis of 2'-deoxyguanosine-5'-triphosphate trisodium salt can be achieved through several methods:
The molecular structure of 2'-deoxyguanosine-5'-triphosphate trisodium salt consists of a deoxyribose sugar moiety linked to a guanine base and three phosphate groups. The structure can be represented as follows:
2'-Deoxyguanosine-5'-triphosphate trisodium salt participates in several key biochemical reactions:
The mechanism of action for 2'-deoxyguanosine-5'-triphosphate trisodium salt primarily involves its role as a substrate in DNA synthesis:
The effective concentration and kinetic parameters for its incorporation by various DNA polymerases have been studied extensively, providing insights into its efficiency and specificity in different biological contexts.
Relevant data includes that the compound has been shown to maintain integrity over extended periods when stored correctly.
2'-Deoxyguanosine-5'-triphosphate trisodium salt has numerous applications in molecular biology and biochemistry:
The enzymatic production of 2'-deoxyguanosine-5'-triphosphate trisodium salt (dGTP-Na₃) leverages cellular biosynthesis machinery, where dGTP serves as an essential nucleotide precursor for DNA replication. In vitro, this process is replicated using purified enzymes to catalyze the phosphorylation of deoxyguanosine monophosphate (dGMP). A multistep kinase-driven pathway sequentially adds phosphate groups using ATP as a phosphate donor:
Alternative routes employ de novo synthesis using microbial fermentation. Engineered E. coli strains express high-activity phosphotransferases, enabling the conversion of guanine bases into dGTP through salvage pathways. The final product is stabilized as trisodium salt (dGTP-Na₃) via sodium exchange chromatography, ensuring >99% purity for molecular biology applications [3] [5].
Scaling enzymatic dGTP-Na₃ synthesis requires addressing kinetic bottlenecks and product inhibition:
Table 1: Process Parameters for Optimized dGTP-Na₃ Enzymatic Synthesis
Parameter | Bench Scale | Industrial Scale | Improvement Strategy |
---|---|---|---|
Yield | 75% | 88% | Mutant NDK enzymes |
Throughput | 0.5 g/L/day | 3.2 g/L/day | Continuous flow reactors |
ATP Consumption | 2.2 mol/mol | 0.3 mol/mol | Polyphosphate recycling |
Downstream Purity | 95% | 99.5% | Na⁺-based ion exchange |
Purification challenges are mitigated by orthogonal methods: Tangential flow filtration removes endotoxins, while gradient ethanol precipitation separates dGTP from residual nucleotides. Final formulation in aqueous solution (10–100 mM) ensures stability at ≤−20°C [5] [8].
dGTP-Na₃ production employs divergent methodologies, each with distinct advantages:
Achieves coupling efficiency of 99.0–99.5% per cycle, but yields decline exponentially for long sequences (e.g., 13.5% full-length product for 200-mers) [2] [4]
Enzymatic Synthesis (TdT-Mediated):
Table 2: Synthesis Method Comparison for dGTP-Na₃ and Oligonucleotides
Characteristic | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|
Reaction Environment | Organic solvents | Aqueous buffers |
Modification Flexibility | Broad (fluorophores, thioates) | Limited (requires engineered TdT) |
Max Sequence Length | 200–400 nt | 1,000+ nt |
Coupling Efficiency | 99.0–99.5% | 99.7–99.9% |
Scalability | Kilogram scale | Milligram to gram scale |
Environmental Impact | High hazardous waste | Minimal waste |
Hybrid approaches are emerging: Enzymatic synthesis generates long unmodified DNA backbones, while chemical methods add site-specific modifications. For unmodified dGTP-Na₃, enzymatic routes reduce production costs by 30–50% at scales below 10 kg, primarily by avoiding waste disposal expenses [2] [4] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7